An In-depth Technical Guide to the Synthesis and Characterization of Carbovir-13C,d2
An In-depth Technical Guide to the Synthesis and Characterization of Carbovir-13C,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Carbovir-13C,d2, an isotopically labeled analogue of the potent antiviral agent Carbovir. This document details a plausible synthetic pathway, experimental protocols, and the analytical techniques required for structural confirmation and purity assessment. The inclusion of stable isotopes is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry assays.
Chemical Properties and Data
| Property | Value |
| Chemical Name | Carbovir-13C,d2 |
| Synonyms | rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-yl]-6H-purin-6-one-13C |
| Molecular Formula | C₁₀¹³CH₁₁D₂N₅O₂ |
| Molecular Weight | 250.26 g/mol |
| CAS Number | 1246816-59-0 |
| Appearance | White to off-white solid |
| Isotopic Enrichment | ¹³C at one position in the purine ring, Deuterium (d₂) at the hydroxymethyl group. |
Proposed Synthesis of Carbovir-13C,d2
A convergent synthetic strategy is proposed for the preparation of Carbovir-13C,d2. This approach involves the synthesis of two key isotopically labeled intermediates: a ¹³C-labeled purine derivative and a deuterated cyclopentenyl moiety, which are then coupled to form the final product.
Caption: Proposed convergent synthesis pathway for Carbovir-13C,d2.
Experimental Protocols
1. Synthesis of 2-Amino-6-chloro-[¹³C]-purine
-
Objective: To synthesize the ¹³C-labeled purine intermediate.
-
Starting Material: Commercially available [¹³C]-Guanine. The position of the ¹³C label should be chosen based on the desired final product labeling pattern. For this guide, we assume a single ¹³C incorporation in the purine ring, for instance, at the C8 position, which can be achieved using [¹³C]-formic acid in the purine biosynthesis. A general synthesis of [4,5,6,8-¹³C₄]guanine has been reported and can be adapted for selective labeling.[1]
-
Procedure:
-
Suspend [¹³C]-Guanine in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude 2-amino-6-chloro-[¹³C]-purine by recrystallization or column chromatography.
-
2. Synthesis of Activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative
-
Objective: To prepare the deuterated cyclopentene moiety activated for coupling.
-
Starting Material: A suitable chiral cyclopentene precursor, such as a resolved cyclopentene-4-carboxylic acid ester.
-
Procedure:
-
Dissolve the cyclopentene-4-carboxylic acid ester in a dry aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).
-
Carefully quench the excess LiAlD₄ by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol.
-
Purify the diol by column chromatography.
-
Selectively activate the allylic hydroxyl group. For example, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the mesylate.
-
3. Palladium-Catalyzed Coupling and Final Synthesis of Carbovir-13C,d2
-
Objective: To couple the two isotopically labeled intermediates to form Carbovir-13C,d2.
-
Procedure:
-
Dissolve 2-amino-6-chloro-[¹³C]-purine and the activated (1R,4S)-4-(hydroxymethyl-d2)-2-cyclopenten-1-ol derivative in a suitable solvent such as DMF or acetonitrile.
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate or triethylamine).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by HPLC).
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate is the 6-chloro purine derivative. This is then hydrolyzed to the guanine moiety by treatment with aqueous acid (e.g., formic acid or hydrochloric acid).
-
Purify the final product, Carbovir-13C,d2, by preparative HPLC or column chromatography.
-
Characterization of Carbovir-13C,d2
Comprehensive analytical techniques are essential to confirm the identity, purity, and isotopic enrichment of the synthesized Carbovir-13C,d2.
Caption: Workflow for the characterization of Carbovir-13C,d2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of Carbovir-13C,d2, providing information on the connectivity of atoms and the positions of the isotopic labels.
-
¹H NMR: The proton NMR spectrum will be similar to that of unlabeled Carbovir, but with some key differences. The signal corresponding to the protons on the carbon bearing the deuterium atoms (the hydroxymethyl group) will be significantly reduced or absent. The coupling patterns of adjacent protons may also be simplified.
-
¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the ¹³C-labeled carbon in the purine ring. The chemical shift of this carbon will be consistent with its position in the purine structure. The signal for the carbon atom attached to the deuterium atoms will be a triplet (due to coupling with deuterium, which has a spin of 1) and will be shifted slightly upfield compared to the unlabeled compound.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal and confirm its location in the molecule.
Table of Expected NMR Data (Predicted)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Purine H-8 (or other ¹³C labeled position) | ~7.8 | Enriched signal, ~140 | ¹³C labeling will result in a significantly enhanced signal. |
| Cyclopentene H-2, H-3 | ~6.0 - 6.2 | ~130 - 135 | Olefinic protons. |
| Cyclopentene H-1 | ~5.5 | ~60 | Proton attached to the carbon bonded to the purine. |
| Cyclopentene H-4 | ~4.8 | ~50 | Proton attached to the carbon with the hydroxymethyl-d2 group. |
| CH₂-OD₂ | Absent or very weak | ~65 (triplet) | Deuteration leads to signal disappearance in ¹H and a triplet in ¹³C. |
| Purine C-2, C-4, C-5, C-6 | ~150-160 | Carbonyl and imine carbons of the purine ring. |
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and isotopic incorporation in Carbovir-13C,d2.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₀¹³CH₁₁D₂N₅O₂. This confirms the elemental composition and the incorporation of the isotopes.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern of the molecule. The fragmentation of the purine ring and the cyclopentene moiety can provide further structural confirmation. The masses of the fragment ions will be shifted according to the location of the isotopic labels, helping to pinpoint their positions.
Table of Expected Mass Spectrometry Data
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 251.13 | The molecular ion peak will be shifted by +1 for the ¹³C and +2 for the two deuterium atoms. |
| [Purine-13C+H]⁺ | 152.06 | Fragment corresponding to the ¹³C-labeled guanine moiety. |
| [Cyclopentene-d2]⁺ | 99.09 | Fragment corresponding to the deuterated cyclopentenylmethanol side chain. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the chemical purity of the synthesized Carbovir-13C,d2.
-
Method: A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) can be used.
-
Detection: UV detection at a wavelength where the purine ring has strong absorbance (e.g., 254 nm or 272 nm) is typically employed.
-
Purity Assessment: The purity is determined by integrating the peak area of Carbovir-13C,d2 and comparing it to the total area of all peaks in the chromatogram. The retention time should be very similar to that of an unlabeled Carbovir standard.
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and comprehensive characterization of Carbovir-13C,d2. The successful execution of the described protocols will yield a high-purity, isotopically labeled internal standard essential for advanced biomedical and pharmaceutical research. The detailed characterization using NMR, MS, and HPLC will ensure the structural integrity and quality of the final compound, making it a reliable tool for researchers in the field of antiviral drug development.
